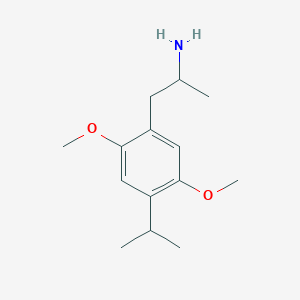
N-((Decyloxy)methyl)-N,N-dimethyl-1-octanaminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((Decyloxy)methyl)-N,N-dimethyl-1-octanaminium chloride: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in disinfectants, antiseptics, and surfactants. This compound, in particular, has a long hydrophobic tail, which enhances its ability to interact with lipid membranes, making it effective in disrupting microbial cell walls.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((Decyloxy)methyl)-N,N-dimethyl-1-octanaminium chloride typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-dimethyl-1-octylamine with decyl chloride in the presence of a suitable solvent like acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the final product through crystallization or distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, especially at the nitrogen center, leading to the formation of N-oxides.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the removal of the quaternary ammonium group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions or alkoxides are commonly used.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted ammonium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-((Decyloxy)methyl)-N,N-dimethyl-1-octanaminium chloride is used as a phase transfer catalyst, facilitating reactions between compounds in different phases.
Biology: In biological research, it is used to study membrane interactions due to its ability to disrupt lipid bilayers. This property is particularly useful in the study of cell membrane dynamics and permeability.
Medicine: Medically, it is explored for its antimicrobial properties. It is used in formulations for disinfectants and antiseptics, especially in hospital settings to prevent the spread of infections.
Industry: Industrially, it is used in the formulation of cleaning agents, detergents, and fabric softeners due to its surfactant properties. It helps in the emulsification of oils and the removal of dirt and grime.
Mécanisme D'action
The primary mechanism of action of N-((Decyloxy)methyl)-N,N-dimethyl-1-octanaminium chloride involves the disruption of microbial cell membranes. The long hydrophobic tail interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the positively charged ammonium group, which interacts with the negatively charged components of the microbial cell wall.
Comparaison Avec Des Composés Similaires
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used in disinfectants and antiseptics.
Cetyltrimethylammonium chloride: Commonly used in hair conditioners and shampoos.
Uniqueness: N-((Decyloxy)methyl)-N,N-dimethyl-1-octanaminium chloride is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its ability to interact with lipid membranes, making it particularly effective in disrupting microbial cells compared to other quaternary ammonium compounds.
Propriétés
Numéro CAS |
366491-03-4 |
|---|---|
Formule moléculaire |
C21H46ClNO |
Poids moléculaire |
364.0 g/mol |
Nom IUPAC |
decoxymethyl-dimethyl-octylazanium;chloride |
InChI |
InChI=1S/C21H46NO.ClH/c1-5-7-9-11-13-14-16-18-20-23-21-22(3,4)19-17-15-12-10-8-6-2;/h5-21H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
NQHWAGIKOCJGFV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCOC[N+](C)(C)CCCCCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


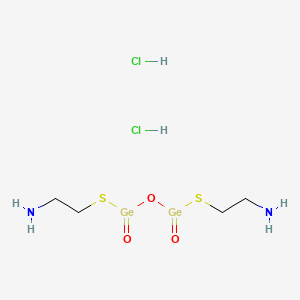
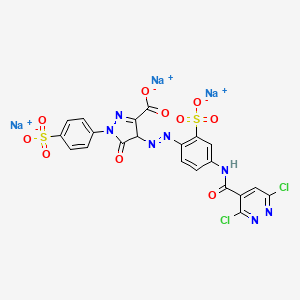

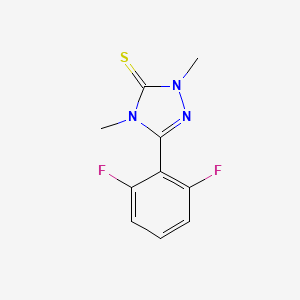

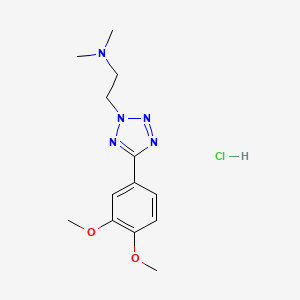

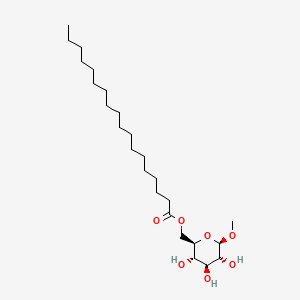
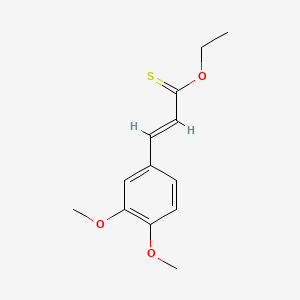
![4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B15187424.png)



